![molecular formula C20H16F3N3O2 B2830972 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034415-37-5](/img/structure/B2830972.png)
(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
is a complex organic molecule that contains several functional groups, including a phenyl group, an oxadiazole ring, a pyrrolidine ring, and a trifluoromethyl group . It’s part of the 1,2,4-oxadiazole class of compounds, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall properties. The presence of the oxadiazole ring, phenyl groups, and trifluoromethyl group likely influence its reactivity and interactions with other molecules .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, which are part of the compound’s structure, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . This suggests that the compound could potentially be used in the development of efficient and low-risk chemical pesticides .
Antibacterial Effects
Compounds similar to the one have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This indicates that the compound could be used in the treatment of bacterial diseases in crops .
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . This suggests that the compound could potentially be used in the development of new anti-infective drugs .
Anti-Neuroinflammation
A series of (4- (1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives showed good anti-neuroinflammation in a previous study . This suggests that the compound could potentially be used in the treatment of neuroinflammatory diseases .
Anti-Cancer Evaluation
The compound could potentially be used in cancer research. While specific research on the compound “(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is not available, similar compounds have been evaluated for their anticancer properties .
Metabolic Stability
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could potentially be used in the development of drugs with improved metabolic stability .
Future Directions
The future directions for research on this compound and related 1,2,4-oxadiazoles could include further exploration of their anti-infective properties, as well as investigation of other potential therapeutic applications . Additionally, further studies could focus on optimizing the synthesis of these compounds and exploring their mechanisms of action.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to infectious diseases . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction.
Pharmacokinetics
The presence of the trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as this group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .
Result of Action
Similar compounds have shown robust inhibitory effects against certain enzymes, suggesting potential anticancer efficacy .
properties
IUPAC Name |
[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-14(7-9-16)19(27)26-11-10-15(12-26)17-24-18(28-25-17)13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNBGYBTNHJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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